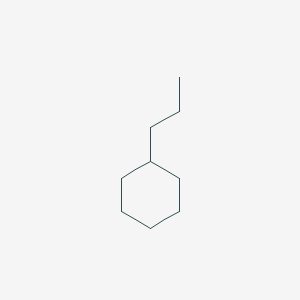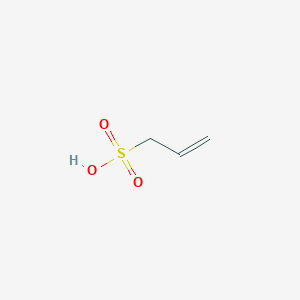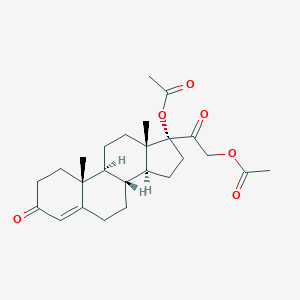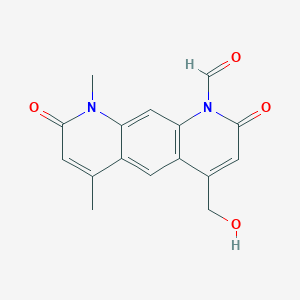
1,4-Benzenedicarboxylic acid, monobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxylic acid, monobutyl ester, commonly known as dimethyl phthalate (DMP), is a colorless, oily liquid with a faint, sweet odor. It is widely used as a plasticizer, solvent, and additive in various industrial applications. DMP is also used as a fragrance fixative in perfumes, as well as a mosquito repellent.
Wirkmechanismus
1,4-Benzenedicarboxylic acid, monobutyl ester is a small molecule that can easily penetrate cell membranes. Once inside the cell, it can interact with various cellular components, such as proteins and lipids, leading to changes in their function. 1,4-Benzenedicarboxylic acid, monobutyl ester has been shown to have estrogenic and anti-androgenic effects, as well as disrupt the endocrine system.
Biochemische Und Physiologische Effekte
1,4-Benzenedicarboxylic acid, monobutyl ester has been shown to have a variety of biochemical and physiological effects in vivo. It has been shown to cause liver and kidney damage in rats, as well as disrupt the reproductive system in both males and females. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been shown to have neurotoxic effects, causing damage to the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Benzenedicarboxylic acid, monobutyl ester is a commonly used solvent in analytical chemistry due to its low toxicity and high solubility for a variety of compounds. However, it can also be a potential source of contamination in experiments. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been shown to have an inhibitory effect on certain enzymes, which can affect experimental results.
Zukünftige Richtungen
1. Investigate the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester as a corrosion inhibitor in various industrial applications.
2. Study the effect of 1,4-Benzenedicarboxylic acid, monobutyl ester on the immune system and its potential use as an immunomodulator.
3. Investigate the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester in drug delivery systems.
4. Study the effect of 1,4-Benzenedicarboxylic acid, monobutyl ester on the gut microbiome and its potential role in gut health.
5. Investigate the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester as a fragrance fixative in perfumes and its effect on human health.
In conclusion, 1,4-Benzenedicarboxylic acid, monobutyl ester (1,4-Benzenedicarboxylic acid, monobutyl ester) is a widely used plasticizer, solvent, and additive in various industrial applications. It has been extensively studied for its potential use in drug delivery systems, as well as a corrosion inhibitor. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been shown to have various biochemical and physiological effects, including liver and kidney damage, reproductive system disruption, and neurotoxicity. While 1,4-Benzenedicarboxylic acid, monobutyl ester is commonly used as a solvent in analytical chemistry, it can also be a potential source of contamination in experiments. Future research should focus on investigating the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester in various applications, as well as its effect on human health and the environment.
Synthesemethoden
1,4-Benzenedicarboxylic acid, monobutyl ester can be synthesized by reacting phthalic anhydride with butanol in the presence of a catalyst. The reaction is exothermic and requires careful temperature control. The resulting product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, monobutyl ester has been extensively studied for its various applications in the scientific community. It is commonly used as a solvent in analytical chemistry, as well as a plasticizer in polymer science. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been studied for its potential use in drug delivery systems and as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
1818-06-0 |
|---|---|
Produktname |
1,4-Benzenedicarboxylic acid, monobutyl ester |
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-butoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI-Schlüssel |
QLUQHFODHZKSDT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)O |
Andere CAS-Nummern |
1818-06-0 |
Synonyme |
1,4-Benzenedicarboxylic acid hydrogen 1-butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




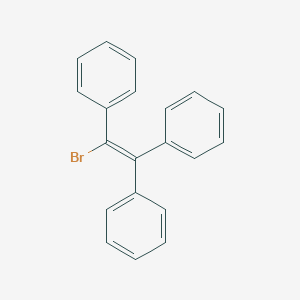
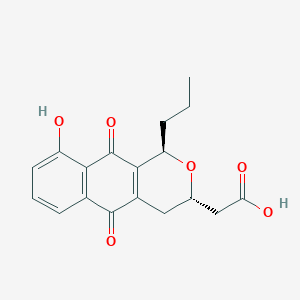
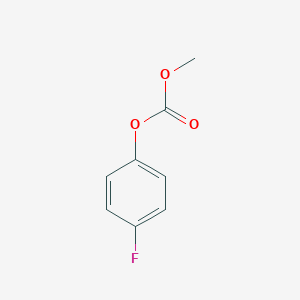
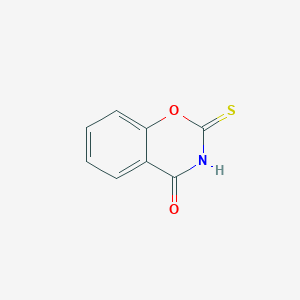
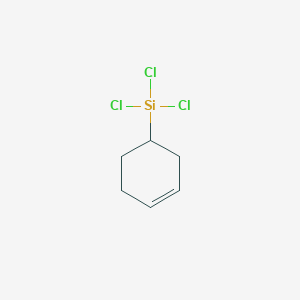
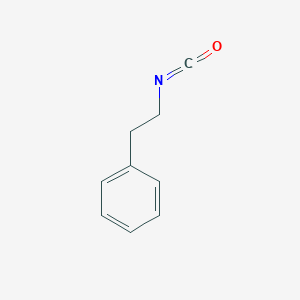
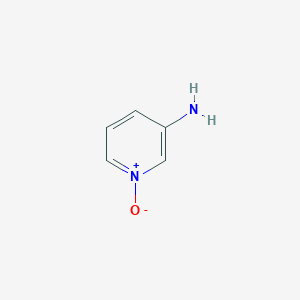
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
